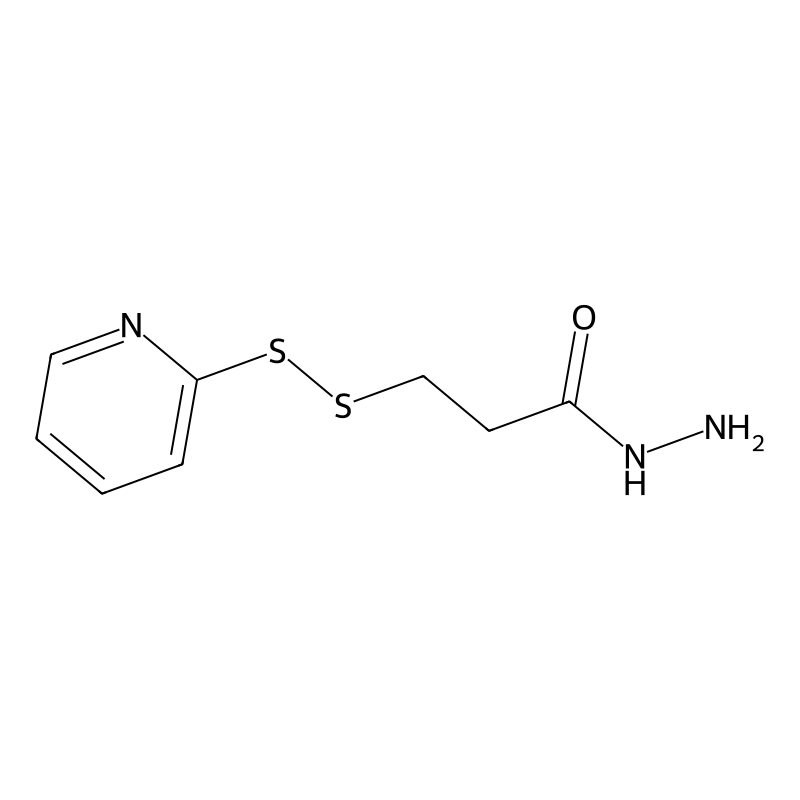

S-(2-thiopyridyl)mercaptopropionohydrazide

Content Navigation

Researchers face inconsistent ADC performance when using standard amine-reactive crosslinkers that cause steric hindrance at antibody binding sites. PDPH (CAS 115616-51-8) solves this by targeting oxidized Fc-glycans, preserving antigen-binding activity.

- Site-directed conjugation avoids Fab blocking, yielding homogeneous conjugates with consistent potency.

- Disulfide linkage releases payloads in cytosolic reducing environments, ideal for intracellular drug delivery.

- Reversible bond enables mild elution (DTT/TCEP) for affinity chromatography or temporary immobilization.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

S-(2-thiopyridyl)mercaptopropionohydrazide (PDPH, CAS 115616-51-8) is a heterobifunctional, cleavable crosslinking reagent prominently utilized in bioconjugation and structural biology . Featuring a sulfhydryl-reactive pyridyldithiol group and a carbonyl-reactive hydrazide moiety separated by a short 9.2 Å spacer arm, PDPH facilitates the covalent linkage of oxidized carbohydrates to cysteine-containing peptides or proteins [1]. Unlike standard amine-reactive crosslinkers, PDPH enables site-directed conjugation—particularly useful for targeting the glycosylated Fc regions of antibodies—while its central disulfide bond provides a reliable mechanism for controlled, reversible cleavage under reducing conditions .

Research Fit

Substituting PDPH with generic crosslinkers fundamentally alters conjugate stability, release kinetics, and biological activity [1]. Replacing PDPH with maleimide-hydrazide analogs (such as BMPH or EMCH) introduces an irreversible thioether bond, completely abolishing the ability to release payloads in reducing environments like the cytosol . Conversely, substituting PDPH with amine-reactive cleavable crosslinkers (like SPDP) shifts the conjugation site from oxidized glycans to random primary amines (lysines), which frequently causes steric hindrance at the antigen-binding sites of antibodies and leads to unpredictable, heterogeneous conjugate populations [2].

Substitution Risk

Payload Release via Disulfide Cleavage

The defining procurement advantage of PDPH over maleimide-based hydrazides is its cleavability [1]. PDPH forms a disulfide bond that is readily reduced by agents like DTT or TCEP, allowing for the complete detachment of conjugated moieties. In contrast, BMPH forms a permanent thioether bond. In standard reducing assays, PDPH-derived conjugates demonstrate near-complete cleavage, whereas BMPH conjugates remain entirely intact, making PDPH strictly necessary for reversible immobilization or intracellular payload release .

| Evidence Dimension | Bond cleavage in reducing environments |

| Target Compound Data | >95% cleavage (reversible disulfide linkage) |

| Comparator Or Baseline | BMPH (0% cleavage, irreversible thioether linkage) |

| Quantified Difference | Absolute functional divergence in reversibility (cleavable vs. non-cleavable) |

| Conditions | 50 mM DTT or TCEP, pH 7.4 |

Allows procurement for applications requiring controlled payload release (e.g., ADCs) or reversible immobilization, which maleimide-based hydrazides cannot support.

Antibody Affinity Retention

PDPH targets oxidized carbohydrates, enabling site-specific conjugation at the Fc region of glycoproteins such as antibodies[1]. This directed approach avoids the antigen-binding paratopes. When compared to SPDP, which randomly modifies primary amines (lysines) across the entire protein surface, PDPH maintains significantly higher structural integrity and binding affinity. SPDP conjugation often results in a 20-50% loss of binding activity due to paratope obstruction, whereas PDPH typically preserves >90% of native affinity [2].

| Evidence Dimension | Retention of native antigen-binding affinity |

| Target Compound Data | >90% retention (via Fc-glycan directed conjugation) |

| Comparator Or Baseline | SPDP (50-80% retention via random lysine modification) |

| Quantified Difference | Up to 40% improvement in binding activity retention |

| Conditions | Antibody-drug conjugate (ADC) or immunoliposome formulation |

Justifies the selection of PDPH for immunoconjugate manufacturing where maximizing targeting efficiency and preserving antibody function is critical.

Spacer Arm Length & Spatial Control

The physical dimensions of a crosslinker dictate the spatial relationship between conjugated molecules . PDPH possesses a short spacer arm of 9.2 Å. When compared to extended crosslinkers like EMCH (19.0 Å), PDPH provides tighter spatial coupling. This restricted conformational flexibility is highly advantageous in assays requiring rigid proximity, such as specific FRET applications, or when minimizing the immunogenic profile of the linker itself is a priority in therapeutic design.

| Evidence Dimension | Crosslinker spacer arm length |

| Target Compound Data | 9.2 Å |

| Comparator Or Baseline | EMCH (19.0 Å) |

| Quantified Difference | 9.8 Å reduction in conjugation distance |

| Conditions | Molecular design of glycoprotein-sulfhydryl conjugates |

The shorter 9.2 Å spacer of PDPH restricts conformational flexibility, which is preferred when tight spatial coupling is required between the glycoprotein and the conjugated moiety.

Stimuli-Responsive ADCs

PDPH is the optimal choice for synthesizing ADCs where the cytotoxic payload must be released upon entering the reducing environment of the tumor cell cytosol, leveraging its cleavable disulfide bond [1].

Reversible Protein Immobilization

Ideal for affinity chromatography workflows where glycoproteins need to be temporarily immobilized on sulfhydryl-functionalized resins and later eluted intact using mild reducing agents like DTT or TCEP.

Site-Specific Immunoliposomes

Used to conjugate thiolated liposomes to the oxidized Fc-glycans of targeting antibodies, ensuring the liposomes do not obstruct the antigen-binding sites, which is a common failure point with amine-reactive crosslinkers [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Suh W, Chung JK, Park SH, Kim SW. Anti-JL1 antibody-conjugated poly (L-lysine) for targeted gene delivery to leukemia T cells. J Control Release. 2001 May 14;72(1-3):171-8. PubMed PMID: 11389996.

Explore Compound Types